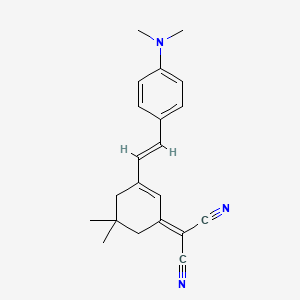
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril ist eine organische Verbindung, die für ihre einzigartigen strukturellen und photophysikalischen Eigenschaften bekannt ist. Diese Verbindung ist durch das Vorhandensein einer Dimethylaminogruppe, einer Styrylgruppe und einer Malononitrileinheit gekennzeichnet, die zu ihrem besonderen chemischen Verhalten und ihren Anwendungen in verschiedenen Bereichen beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril erfolgt in der Regel in einem mehrstufigen Prozess. Eine gängige Methode beinhaltet die Knoevenagel-Kondensationsreaktion, bei der Malononitril mit einem Aldehyd in Gegenwart einer Base wie Piperidin reagiert. Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde in verschiedenen analytischen Techniken eingesetzt.
Biologie: Aufgrund seiner fluoreszierenden Eigenschaften wird es im Studium von Zellprozessen und der Bildgebung eingesetzt.
Medizin: Wird hinsichtlich seiner potenziellen Verwendung in Medikamententrägersystemen und als diagnostisches Werkzeug untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Fluoreszenzeigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, photoinduzierte Elektronentransfer (PET)-Prozesse zu durchlaufen. Diese Wechselwirkung führt zur Lichtemission bei Anregung, wodurch sie in der Bildgebung und in diagnostischen Anwendungen nützlich ist .
Wirkmechanismus
The mechanism of action of 2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo photoinduced electron transfer (PET) processes. This interaction leads to the emission of light upon excitation, making it useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (E)-3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-on
- (E)-2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-iumiodid
Einzigartigkeit
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-yliden)malononitril zeichnet sich durch seine einzigartige Kombination von Struktureigenschaften aus, die zu seiner hohen Fluoreszenzquantenausbeute und Stabilität beitragen. Diese Eigenschaften machen es besonders wertvoll für Anwendungen, die empfindliche und stabile fluoreszierende Sonden erfordern .
Eigenschaften
CAS-Nummer |
27334-26-5 |
|---|---|
Molekularformel |
C21H23N3 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H23N3/c1-21(2)12-17(11-18(13-21)19(14-22)15-23)6-5-16-7-9-20(10-8-16)24(3)4/h5-11H,12-13H2,1-4H3/b6-5+ |
InChI-Schlüssel |
PJQMYUHLAJJKJK-AATRIKPKSA-N |
Isomerische SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
Kanonische SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


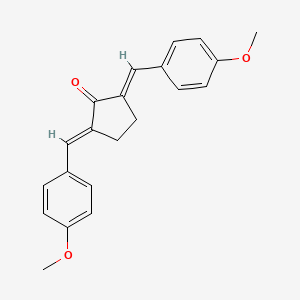
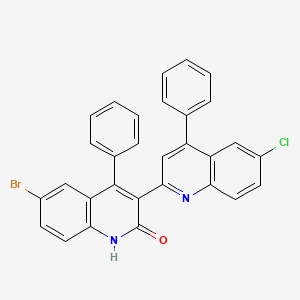
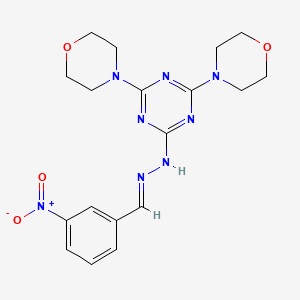
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
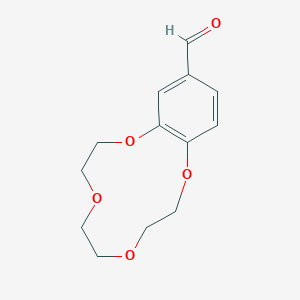
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
